Methyl 6-(indolin-1-yl)-2-methylnicotinate
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Overview
Description
Methyl 6-(indolin-1-yl)-2-methylnicotinate: is a synthetic organic compound that belongs to the class of indoline derivatives. It is characterized by the presence of an indoline moiety attached to a nicotinate ester. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 6-(indolin-1-yl)-2-methylnicotinate typically involves the following steps:
Formation of Indoline Derivative: The indoline moiety can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling with Nicotinate Ester: The indoline derivative is then coupled with a nicotinate ester, such as methyl nicotinate, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods:
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(indolin-1-yl)-2-methylnicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or nicotinate moiety are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines)
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Methyl 6-(indolin-1-yl)-2-methylnicotinate is used as a building block in organic synthesis
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine:
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 6-(indolin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Indoline Derivatives: Compounds such as indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities with Methyl 6-(indolin-1-yl)-2-methylnicotinate.
Nicotinate Esters: Methyl nicotinate and ethyl nicotinate are examples of esters that are structurally related to the nicotinate moiety in this compound.
Uniqueness:
This compound is unique due to the combination of the indoline and nicotinate moieties in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-13(16(19)20-2)7-8-15(17-11)18-10-9-12-5-3-4-6-14(12)18/h3-8H,9-10H2,1-2H3 |
InChI Key |
LWTBNSFFPHCGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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